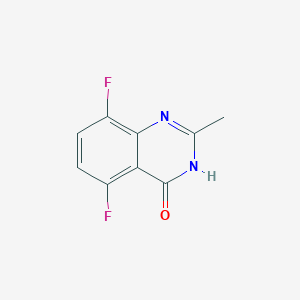

5,8-Difluoro-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

5,8-difluoro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c1-4-12-8-6(11)3-2-5(10)7(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYQUFPESYKSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=O)N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591948 | |

| Record name | 5,8-Difluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825654-55-5 | |

| Record name | 5,8-Difluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 5,8-difluoro-2-methylquinazolin-4(3H)-one are bacterial cells, particularly Pseudomonas aeruginosa. This compound has shown significant antimicrobial activity and has been found to inhibit biofilm formation in Pseudomonas aeruginosa.

Mode of Action

5,8-difluoro-2-methylquinazolin-4(3H)-one interacts with its targets by inhibiting the formation of biofilms, which are communities of bacteria that adhere to each other on a surface. It does this at sub-minimum inhibitory concentrations (sub-MICs), indicating that it can effectively inhibit biofilm formation at relatively low concentrations.

Biochemical Pathways

The compound affects the quorum sensing system of Pseudomonas aeruginosa, a system that bacteria use to communicate and coordinate behavior. By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms. Additionally, it decreases cell surface hydrophobicity, which compromises bacterial cells’ adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together.

Result of Action

The result of the action of 5,8-difluoro-2-methylquinazolin-4(3H)-one is the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa. This includes impeding the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential.

Biological Activity

5,8-Difluoro-2-methylquinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5,8-Difluoro-2-methylquinazolin-4(3H)-one is C_9H_6F_2N_2O, with a molecular weight of approximately 200.15 g/mol. The presence of fluorine atoms at positions 5 and 8 enhances the compound's lipophilicity and biological activity.

The biological activity of 5,8-Difluoro-2-methylquinazolin-4(3H)-one primarily involves its interaction with various molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways. This inhibition can disrupt cellular proliferation and survival mechanisms, particularly in cancer cells .

- Antimicrobial Activity : Research indicates that this quinazoline derivative exhibits antimicrobial properties by interfering with bacterial biofilm formation and virulence factors in pathogens such as Pseudomonas aeruginosa .

Anticancer Activity

5,8-Difluoro-2-methylquinazolin-4(3H)-one has demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluating its efficacy against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) revealed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like lapatinib. Notably, derivatives with di-fluoro substitutions showed enhanced cytotoxicity compared to their mono-substituted counterparts .

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 5,8-Difluoro-2-methylquinazolin-4(3H)-one | MCF-7 | 3.79 ± 0.96 | High |

| 5,8-Difluoro-2-methylquinazolin-4(3H)-one | A2780 | 0.14 ± 0.03 | Very High |

| Lapatinib | MCF-7 | 5.9 ± 0.74 | Control |

| Lapatinib | A2780 | 12.11 ± 1.03 | Control |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a phenotypic screening against clinical strains of Pseudomonas aeruginosa, it was found to reduce biofilm formation and lower levels of virulence factors such as pyocyanin and pyoverdine .

Synthesis and Evaluation

A comprehensive study synthesized various derivatives of quinazolinones including 5,8-Difluoro-2-methylquinazolin-4(3H)-one and evaluated their biological activities:

| Compound | Structure Features | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Fluorine at positions 5 and 8 | 0.41 | Highly Potent |

| Compound B | No fluorine substitutions | 13.1 | Moderate |

This study highlighted the significance of structural modifications in enhancing biological activity.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, derivatives including 5,8-Difluoro-2-methylquinazolin-4(3H)-one have been assessed for anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated promising anti-inflammatory activity at varying doses:

| Group | Dose (mg/kg) | Paw Volume (mL) at Different Time Points |

|---|---|---|

| Control | - | 1.917 ± 0.117 (0h) |

| Compound A | 50 | 1.300 ± 0.063 (12h) |

| Standard Drug (PC) | 100 | 1.083 ± 0.075 (12h) |

Scientific Research Applications

Antimicrobial Activity

5,8-Difluoro-2-methylquinazolin-4(3H)-one has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various strains of bacteria and fungi.

- Mechanism of Action : This compound primarily targets bacterial cells, particularly Pseudomonas aeruginosa, by inhibiting biofilm formation and affecting quorum sensing systems, which are crucial for bacterial communication and virulence .

-

Case Studies :

- A study demonstrated that derivatives of this compound showed potent antibacterial activity against Staphylococcus aureus, Escherichia coli, and other pathogens. The synthesized derivatives were confirmed through various analytical techniques including NMR and mass spectrometry .

- Another investigation highlighted its effectiveness in reducing biofilm formation in clinical isolates of Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections associated with biofilms .

Anti-inflammatory Properties

The anti-inflammatory potential of 5,8-difluoro-2-methylquinazolin-4(3H)-one has also garnered attention.

- Research Findings : In preclinical models, this compound exhibited significant anti-inflammatory activity. For instance, it was evaluated using the carrageenan-induced paw edema model in rats, showing a marked reduction in inflammation compared to control groups .

-

Data Summary :

Compound Dose (mg/kg) Paw Volume (mL) % Inhibition Control - 2.00 ± 0.12 - 5a 50 1.30 ± 0.06 35% Standard Drug 100 1.08 ± 0.08 46%

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy.

- Efficacy Studies : Research has shown that derivatives of quinazolinone, including 5,8-difluoro-2-methylquinazolin-4(3H)-one, demonstrate superior antiproliferative activity against various cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : In vitro studies revealed that treatment with this compound led to significant alterations in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, indicating its role in promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Quinazolinones

Key Findings :

- Fluorine vs. Other Halogens : Fluorine’s small size and high electronegativity improve electronic effects and metabolic stability compared to bulkier halogens (e.g., bromine, iodine) .

Analogs with Methyl/Phenyl Substituents

Table 2: Methyl- and Phenyl-Substituted Quinazolinones

Key Findings :

- Substituent Effects: The phenyl group at position 2 (e.g., 2-phenylquinazolinone) enhances analgesic activity due to π-π stacking with biological targets, but introduces steric bulk. The 2-methyl group in the target compound provides a balance between steric effects and electronic modulation .

Heterocyclic Derivatives

Triazoloquinazolinones (e.g., 7,8-dimethoxy-2-phenethyloxy-triazoloquinazolinone) feature fused triazole rings, altering solubility and target selectivity . However, these compounds diverge significantly from the target’s structure, emphasizing the importance of the quinazolinone core for specific pharmacological profiles.

Preparation Methods

Starting Materials and General Strategy

- Fluorinated anthranilic acid derivatives or their methyl esters (e.g., methyl 2-amino-5,8-difluorobenzoate) serve as the primary precursors.

- The 2-methyl substitution is introduced via reagents like acetic anhydride or methylating agents during cyclization.

- The quinazolinone ring is formed by intramolecular cyclization involving amide and amine functionalities.

Typical Preparation Procedure

Based on analogous procedures for 5,6-difluoro derivatives, the preparation involves two main stages:

Synthesis of 5,8-Difluoro-2-methyl-4H-benzo[d]oxazin-4-one Intermediate

- Reaction: Condensation of methyl 2-amino-5,8-difluorobenzoate with acetic anhydride in ethanol.

- Conditions: Reflux with stirring for approximately 2 hours until complete consumption of starting material (monitored by TLC).

- Outcome: Formation of the cyclic intermediate 5,8-difluoro-2-methyl-4H-benzo[d]oxazin-4-one.

- Yield: Typically high, around 95-96%.

- Purification: Isolation by filtration and recrystallization.

Conversion to 5,8-Difluoro-2-methylquinazolin-4(3H)-one

- Reaction: Reflux of the oxazinone intermediate with hydrazine hydrate in ethanol.

- Conditions: Reflux with stirring for about 3 hours, monitored by TLC.

- Workup: Concentration under reduced pressure, filtration of precipitated product, washing with distilled water.

- Purification: Recrystallization from dimethylformamide (DMF) or other suitable solvents.

- Yield: Approximately 90-95%.

- Melting Point: Characteristic melting point around 138-140°C (for 5,6-difluoro analogs; expected similar for 5,8-difluoro).

Detailed Reaction Scheme and Conditions

Analytical and Structural Confirmation

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Melting Point Determination: Confirms purity and identity.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure and substitution pattern.

- Infrared Spectroscopy (IR): Confirms characteristic functional groups (amide, aromatic C-F).

- Elemental Analysis: Validates molecular composition.

- Mass Spectrometry (MS): Confirms molecular weight.

For example, ^13C-NMR data of related 5,6-difluoro derivatives show characteristic carbon shifts consistent with fluorine substitution and methyl groups, which would be analogous for the 5,8-difluoro compound.

Research Findings and Notes

- The synthetic route is efficient, with high yields and reproducibility.

- The use of hydrazine hydrate is critical for ring closure to form the quinazolinone core.

- Recrystallization from DMF provides high purity crystalline products.

- The fluorine atoms at positions 5 and 8 influence the chemical shifts in NMR and the melting point.

- This methodology is adaptable to various difluoro substitution patterns on the quinazolinone ring.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Methyl 2-amino-5,8-difluorobenzoate |

| Key reagents | Acetic anhydride, hydrazine hydrate |

| Solvent | Ethanol |

| Reaction temperatures | Reflux (approx. 78°C) |

| Reaction times | 2 hours (condensation), 3 hours (cyclization) |

| Monitoring method | TLC |

| Purification methods | Filtration, washing, recrystallization (DMF) |

| Typical yields | 95-96% (intermediate), 90-95% (final product) |

| Characterization techniques | NMR, IR, MS, elemental analysis, melting point |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,8-Difluoro-2-methylquinazolin-4(3H)-one?

- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated anthranilic acid derivatives with methyl-substituted amidines. A stepwise approach in polar aprotic solvents (e.g., DMF) with base catalysts like KCO is common. Alkylation or fluorination steps may require controlled temperatures (60–80°C) and inert atmospheres. Purification via recrystallization from THF or ethanol is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and NH stretching (~3300 cm) .

- NMR : H-NMR detects aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm). C-NMR confirms quinazolinone carbons (C=O at ~160 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+1]) validate molecular weight .

Q. How can researchers assess the purity of 5,8-Difluoro-2-methylquinazolin-4(3H)-one?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Elemental analysis (C, H, N) should match calculated values within ±0.3%. Melting point consistency (±2°C) and H-NMR integration ratios further confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance difluoro-substitution efficiency?

- Methodological Answer : Fluorination efficiency depends on:

- Reagent Choice : Select fluorinating agents (e.g., DAST or Selectfluor) based on substrate reactivity.

- Solvent Effects : Use DMF or DMSO to stabilize intermediates.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions.

- Monitor progress via TLC or in situ F-NMR to track fluorine incorporation .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons.

- Isotopic Purity : Ensure deuterated solvents (e.g., DMSO-d) are free of residual protons.

- Crystallographic Validation : Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemical ambiguities .

Q. What challenges arise in crystallizing 5,8-Difluoro-2-methylquinazolin-4(3H)-one, and how can they be addressed?

- Methodological Answer : Fluorine’s electron-withdrawing effects can reduce solubility. Strategies include:

- Solvent Screening : Test mixed solvents (e.g., THF/hexane) for slow evaporation.

- Crystallization Additives : Use seeding or ionic liquids to induce nucleation.

- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to model twinned crystals .

Q. How can structure-activity relationship (SAR) studies be designed for fluorinated quinazolinone analogs?

- Methodological Answer :

- Substituent Variation : Compare 5,8-difluoro vs. mono-fluoro or trifluoromethoxy analogs (e.g., from ).

- Biological Assays : Test kinase inhibition or antimicrobial activity using dose-response curves (IC/MIC).

- Computational Modeling : Perform DFT calculations to correlate fluorine’s electronic effects with activity .

Q. What methodological frameworks support robust data analysis in quinazolinone research?

- Methodological Answer :

- Statistical Design : Use factorial experiments to evaluate reaction variables (temperature, solvent, catalyst).

- Error Analysis : Apply standard deviations and confidence intervals to spectroscopic and bioassay data.

- Meta-Analysis : Cross-reference findings with structurally related compounds (e.g., triazoloquinazolinones in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.